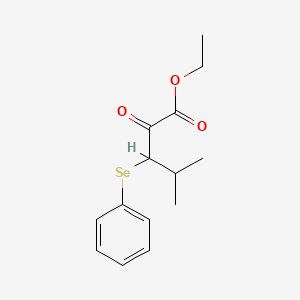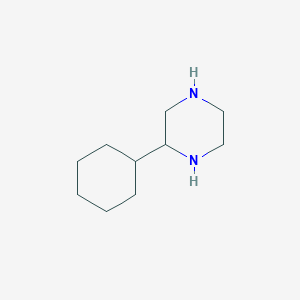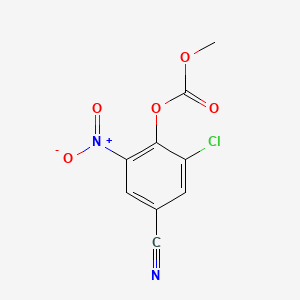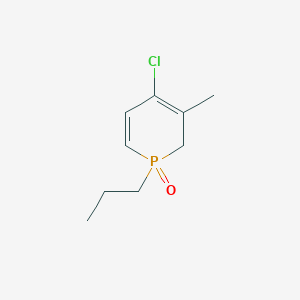
4-Chloro-3-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one is an organophosphorus compound with a unique structure that includes a phosphorus atom bonded to a chloro, methyl, and propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Amines, alkoxides; reactions are conducted in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Amino or alkoxy phosphines.
Scientific Research Applications
4-Chloro-3-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving phosphorus.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting phosphorus-related metabolic pathways.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methyl-1-phenyl-1,2-dihydro-1lambda~5~-phosphinin-1-one
- 4-Chloro-3-methyl-1-butyl-1,2-dihydro-1lambda~5~-phosphinin-1-one
Uniqueness
4-Chloro-3-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one is unique due to its specific substitution pattern on the phosphorus atom, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.
Properties
CAS No. |
109891-13-6 |
|---|---|
Molecular Formula |
C9H14ClOP |
Molecular Weight |
204.63 g/mol |
IUPAC Name |
4-chloro-3-methyl-1-propyl-2H-1λ5-phosphinine 1-oxide |
InChI |
InChI=1S/C9H14ClOP/c1-3-5-12(11)6-4-9(10)8(2)7-12/h4,6H,3,5,7H2,1-2H3 |
InChI Key |
DXOQMYLCUVAIPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCP1(=O)CC(=C(C=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14325767.png)
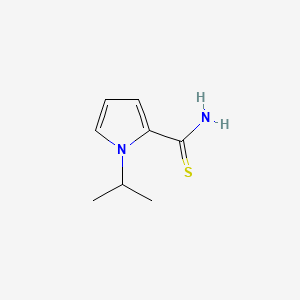
![5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14325775.png)
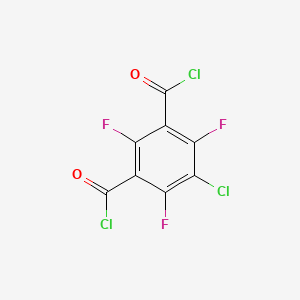
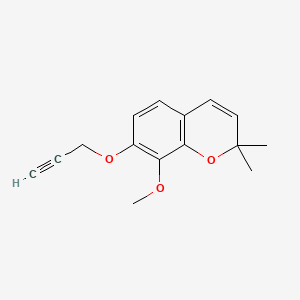
![3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile](/img/structure/B14325792.png)

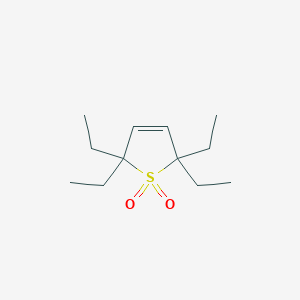
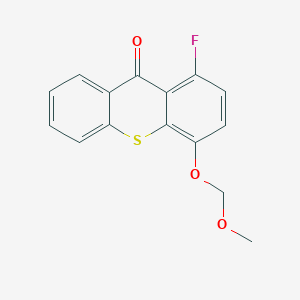
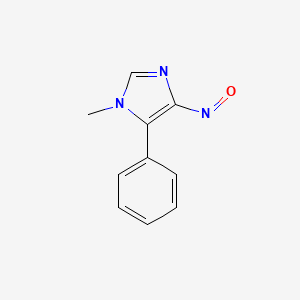
![N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide](/img/structure/B14325818.png)
